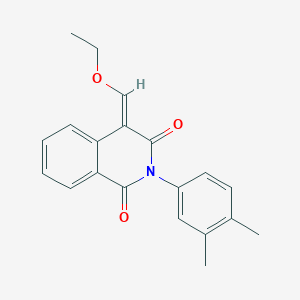

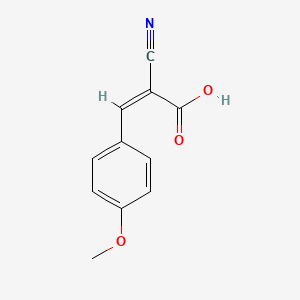

![molecular formula C16H12F2N2OS B2355379 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide CAS No. 906783-69-5](/img/structure/B2355379.png)

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide” belongs to the class of organic compounds known as benzothiazoles, which are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring . Benzothiazoles and their derivatives exhibit a wide range of biological activities and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives usually involves the coupling of 2-aminothiophenol with various electrophiles . The specific synthesis route for “N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide” would depend on the specific reagents and conditions used.Molecular Structure Analysis

The molecular structure of “N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide” would be characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring . The compound also contains two fluorine atoms and an amide group.Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide” would depend on its specific structure. In general, benzothiazoles are aromatic and heterocyclic, and they can participate in pi-pi stacking interactions .Applications De Recherche Scientifique

Complex Formation and Structural Analysis

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide is a compound with potential applications in complex formation and structural analysis. A study by Depree et al. (1996) discusses the preparation of tetrameric and dimeric manganese carbonyl complexes incorporating thiosalicylato ligands, which are structurally related to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide. The study highlights the formation of complexes featuring Mn(CO)4 units linked by triply bridging thsa ligands (Depree, Main, Nicholson, & Roberts, 1996).

Fluorophore and Electrochromism Applications

The compound has been studied for its properties as a fluorophore and in electrochromism applications. Woodward et al. (2017) reported on thiazolothiazole fluorophores that exhibit strong blue fluorescence and reversible yellow to dark blue electrochromism. These materials are considered valuable for multifunctional optoelectronic applications and electron transfer sensing (Woodward et al., 2017).

Molecular Geometry and Spectroscopy

Arslan et al. (2015) conducted a study on the synthesis, spectroscopic, and structural characterization of p-nitrobenzamide compounds. This research provides insights into the molecular geometries and vibrational frequencies of compounds related to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide, offering a deeper understanding of its structural properties (Arslan, Kazak, & Aydın, 2015).

Emission Enhancement in Aggregates

Qian et al. (2012) developed a phenylbenzoxazole-based organic compound that showed aggregation-induced enhanced emission, relevant to the study of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide. The research emphasized the importance of specific molecular interactions and stacking in emission enhancement (Qian et al., 2012).

Antimicrobial Applications

Desai et al. (2013) explored the synthesis and antimicrobial screening of thiazole ring-containing compounds, which are structurally similar to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide. The study found these compounds to be effective against bacterial and fungal infections, indicating their potential therapeutic applications (Desai, Rajpara, & Joshi, 2013).

Mécanisme D'action

Orientations Futures

Benzothiazoles and their derivatives are a promising class of compounds in medicinal chemistry due to their wide range of biological activities . Future research could focus on the synthesis and characterization of new benzothiazole derivatives, as well as the investigation of their biological activities and mechanisms of action.

Propriétés

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2OS/c1-8-6-7-9(2)14-13(8)19-16(22-14)20-15(21)12-10(17)4-3-5-11(12)18/h3-7H,1-2H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLQTACOFLHDRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

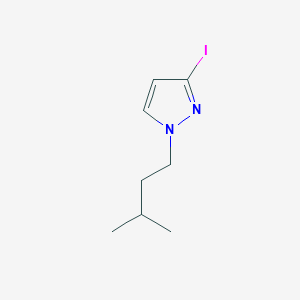

![1-[Cyclopropyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B2355296.png)

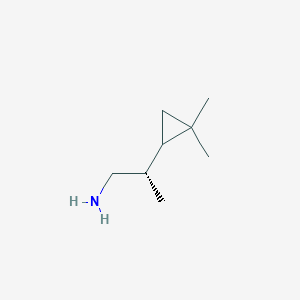

![3-(2-furylmethyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2355300.png)

![N-[4-(acetylamino)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2355302.png)

![(1R,2R,3S,5R)-2-[(tert-butoxycarbonyl)amino]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B2355307.png)

![N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2355308.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2355309.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]acetate](/img/structure/B2355318.png)